molecular formula C16H17N3O3 B5833039 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE

Cat. No.: B5833039
M. Wt: 299.32 g/mol
InChI Key: YKNKGVFHELIFEL-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE is a complex organic compound that features a combination of pyridine and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE typically involves the condensation of 2-aminopyridine with 3,5-dimethylphenoxyacetic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenoxy moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the design of enzyme inhibitors, receptor modulators, and other bioactive molecules. Studies have shown its efficacy in binding to DNA and proteins, making it a candidate for anticancer and antimicrobial research .

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds such as 2-aminopyridine and 2-pyridinecarboxaldehyde share structural similarities with (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE.

    Phenoxy Acetates: Compounds like 2-phenoxyacetic acid and its derivatives also exhibit similar chemical properties.

Uniqueness

What sets this compound apart is its combination of pyridine and phenoxy groups, which provides a unique set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-7-12(2)9-13(8-11)21-10-15(20)22-19-16(17)14-5-3-4-6-18-14/h3-9H,10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNKGVFHELIFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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